Unsubstituted Scaffold as the Critical Baseline: hCA II Inhibition Potency Gap
The target compound represents the minimum pharmacophoric unit for this series. Its inhibitory activity against hCA II, while expected to be lower than its decorated analogs, is scientifically invaluable. The 5-amino-3-aryl substituted derivatives in the same study achieve potent hCA II inhibition with Ki values between 0.5 and 49.3 nM [1]. By quantifying the activity of the unsubstituted parent, researchers can for the first time calculate the exact 'potency gain' attributed to the 5-amino-3-aryl substitution pattern, a fundamental parameter for guiding further optimization. Without this baseline, the potency of the derivatives has no comparative anchor.
| Evidence Dimension | hCA II Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Baseline Ki value (data required; to be determined relative to derivatives) |
| Comparator Or Baseline | 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives; Ki range: 0.5 – 49.3 nM |
| Quantified Difference | The quantified difference will define the potency contribution of the 5-amino-3-aryl substitution. This is a critical, currently missing, data point in the published SAR. |
| Conditions | In vitro fluorometric assay against recombinant human carbonic anhydrase II (hCA II). |
Why This Matters
Procuring this compound is the only way to complete the hCA II SAR dataset and calculate the specific contribution of the 5-amino-3-aryl motif to target binding, which is essential for patent protection and rational lead selection.
- [1] Altug, C., et al. (2017). Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorganic & Medicinal Chemistry, 25(4), 1456-1464. DOI: 10.1016/j.bmc.2017.01.008 View Source
